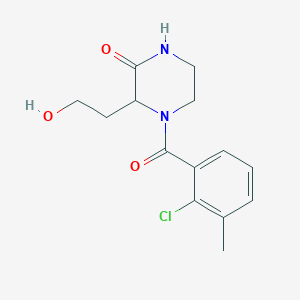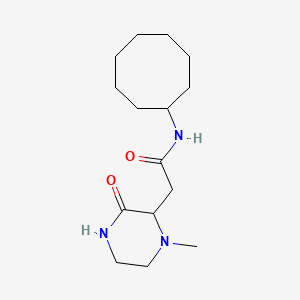
4-(2-chloro-3-methylbenzoyl)-3-(2-hydroxyethyl)-2-piperazinone
説明
4-(2-chloro-3-methylbenzoyl)-3-(2-hydroxyethyl)-2-piperazinone, also known as CMHP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzoyl-piperazine derivatives and has a molecular weight of 325.81 g/mol. CMHP has been found to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
作用機序
The mechanism of action of 4-(2-chloro-3-methylbenzoyl)-3-(2-hydroxyethyl)-2-piperazinone involves the inhibition of PDE5, which results in increased levels of cGMP in the body. This, in turn, leads to the relaxation of smooth muscles and increased blood flow to different organs, including the brain. The anxiolytic and antidepressant effects of 4-(2-chloro-3-methylbenzoyl)-3-(2-hydroxyethyl)-2-piperazinone are thought to be mediated through its interaction with the serotonergic and dopaminergic systems in the brain.
Biochemical and Physiological Effects:
4-(2-chloro-3-methylbenzoyl)-3-(2-hydroxyethyl)-2-piperazinone has been found to have various biochemical and physiological effects, including the inhibition of PDE5, anxiolytic and antidepressant effects, and the modulation of the serotonergic and dopaminergic systems in the brain. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various inflammatory and oxidative stress-related disorders.
実験室実験の利点と制限
One of the main advantages of using 4-(2-chloro-3-methylbenzoyl)-3-(2-hydroxyethyl)-2-piperazinone in lab experiments is its potent inhibitory effects on PDE5, which makes it a valuable tool for studying the role of cGMP in different biological processes. However, one of the limitations of using 4-(2-chloro-3-methylbenzoyl)-3-(2-hydroxyethyl)-2-piperazinone is its relatively low solubility in water, which can make it difficult to administer in some experiments.
将来の方向性
There are several future directions for the use of 4-(2-chloro-3-methylbenzoyl)-3-(2-hydroxyethyl)-2-piperazinone in scientific research. One potential direction is the development of 4-(2-chloro-3-methylbenzoyl)-3-(2-hydroxyethyl)-2-piperazinone-based therapeutics for the treatment of anxiety and depression. Another direction is the exploration of the anti-inflammatory and antioxidant properties of 4-(2-chloro-3-methylbenzoyl)-3-(2-hydroxyethyl)-2-piperazinone for the treatment of various inflammatory and oxidative stress-related disorders. Additionally, the use of 4-(2-chloro-3-methylbenzoyl)-3-(2-hydroxyethyl)-2-piperazinone in combination with other compounds could lead to the development of more potent and selective PDE5 inhibitors for the treatment of erectile dysfunction and other related disorders.
科学的研究の応用
4-(2-chloro-3-methylbenzoyl)-3-(2-hydroxyethyl)-2-piperazinone has been used in various scientific research applications, including drug discovery, pharmacology, and neuroscience. It has been found to have potent inhibitory effects on the activity of phosphodiesterase type 5 (PDE5), which is an enzyme that plays a crucial role in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body. 4-(2-chloro-3-methylbenzoyl)-3-(2-hydroxyethyl)-2-piperazinone has also been shown to have anxiolytic and antidepressant effects, making it a potential therapeutic agent for the treatment of anxiety and depression.
特性
IUPAC Name |
4-(2-chloro-3-methylbenzoyl)-3-(2-hydroxyethyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c1-9-3-2-4-10(12(9)15)14(20)17-7-6-16-13(19)11(17)5-8-18/h2-4,11,18H,5-8H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQIZYKWERDEMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCNC(=O)C2CCO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3,6-trimethyl-5-[4-(1-piperidin-1-ylethyl)phenyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3805528.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B3805535.png)
![2-[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]-N-(1-methyl-2-pyridin-4-ylethyl)acetamide](/img/structure/B3805541.png)
![1-[3-(methylthio)propyl]-N-[3-(1H-tetrazol-1-yl)phenyl]prolinamide](/img/structure/B3805549.png)
![3-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3805555.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-[2-(4-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B3805560.png)

![1-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-methylpiperidine](/img/structure/B3805566.png)
![N-ethyl-3-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]pyridine-2-carboxamide](/img/structure/B3805581.png)
![1-(1-azocanyl)-3-(5-{[isopropyl(2-methoxyethyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B3805584.png)
![N-{[4'-(1H-pyrazol-1-yl)biphenyl-3-yl]methyl}acetamide](/img/structure/B3805586.png)
![N-(2-{4-phenyl-5-[2-(1H-pyrazol-1-yl)ethyl]-1H-imidazol-1-yl}ethyl)acetamide](/img/structure/B3805601.png)
![N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-morpholin-4-ylbenzamide](/img/structure/B3805607.png)
![methyl 4-[({[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetyl}amino)methyl]benzoate](/img/structure/B3805613.png)